molecular formula C25H22ClN7O2 B6563761 N-{1-[1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}-4-(propan-2-yloxy)benzamide CAS No. 1006305-58-3

N-{1-[1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}-4-(propan-2-yloxy)benzamide

Cat. No. B6563761
CAS RN: 1006305-58-3
M. Wt: 487.9 g/mol
InChI Key: YPUWEXNCEFNIPJ-UHFFFAOYSA-N
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Description

N-{1-[1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}-4-(propan-2-yloxy)benzamide is a useful research compound. Its molecular formula is C25H22ClN7O2 and its molecular weight is 487.9 g/mol. The purity is usually 95%.
The exact mass of the compound N-{1-[1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}-4-(propan-2-yloxy)benzamide is 487.1523507 g/mol and the complexity rating of the compound is 722. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications

Antileishmanial Activity

Leishmaniasis, caused by Leishmania parasites transmitted through sandfly bites, affects millions globally. Researchers have explored pyrazole derivatives for their antileishmanial potential. Notably, hydrazine-coupled pyrazoles, including our compound of interest, have demonstrated potent antipromastigote activity against Leishmania aethiopica clinical isolates. Compound 13, in particular, exhibited remarkable efficacy, surpassing standard drugs like miltefosine and amphotericin B deoxycholate .

Antimalarial Properties

Malaria, transmitted by Plasmodium-infected mosquitoes, remains a major global health concern. The synthesized pyrazole derivatives were evaluated for antimalarial activity against Plasmodium berghei-infected mice. Compounds 14 and 15 showed significant inhibition, with 70.2% and 90.4% suppression, respectively. These findings suggest that hydrazine-coupled pyrazoles hold promise as potential antimalarial agents .

Akt Kinase Inhibition

The compound structure resembles that of AZD5363, an orally bioavailable inhibitor of Akt kinases. Akt plays a crucial role in cell survival, proliferation, and metabolism. Investigating the inhibitory effects of our compound on Akt kinases could provide insights into cancer therapy and other Akt-related diseases .

ROCK Kinase Modulation

Given its structural similarity to AZD5363, our compound might also interact with ROCK (Rho-associated protein kinase). ROCK inhibitors have implications in cardiovascular diseases, cancer, and neurological disorders. Further studies are warranted to explore this potential interaction .

Mechanism of Action

Target of Action

The primary target of this compound is Protein Kinase B (PKB or Akt) . PKB is an important component of intracellular signaling pathways regulating growth and survival . It is a key downstream component in the phosphatidylinositol-3 kinase (PI3K) signaling pathway .

Mode of Action

The compound acts as an ATP-competitive inhibitor of PKB . It binds to the ATP-binding site of PKB, preventing ATP from binding and thus inhibiting the kinase activity of PKB . This compound has been shown to have nanomolar potency and up to 150-fold selectivity for inhibition of PKB over the closely related kinase PKA .

Biochemical Pathways

The inhibition of PKB affects the PI3K-PKB signaling pathway . This pathway is involved in promoting cell proliferation and survival . PKB signals through phosphorylation of several enzyme or transcription factor substrates, including GSK3β, FKHRL1, BAD, and mTOR, to promote proliferation, protein translation, progression through the cell cycle, and antiapoptotic survival .

Pharmacokinetics

Variation of the linker group between the piperidine and the lipophilic substituent identified 4-amino-1-(7h-pyrrolo[2,3-d]-pyrimidin-4-yl)piperidine-4-carboxamides as potent and orally bioavailable inhibitors of pkb .

Result of Action

The inhibition of PKB by this compound can modulate biomarkers of signaling through PKB in vivo and strongly inhibit the growth of human tumor xenografts in nude mice at well-tolerated doses . This suggests that the compound could have potential as an antitumor agent.

properties

IUPAC Name

N-[2-[1-(3-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]-5-methylpyrazol-3-yl]-4-propan-2-yloxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22ClN7O2/c1-15(2)35-20-9-7-17(8-10-20)25(34)30-22-11-16(3)31-33(22)24-21-13-29-32(23(21)27-14-28-24)19-6-4-5-18(26)12-19/h4-15H,1-3H3,(H,30,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPUWEXNCEFNIPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)NC(=O)C2=CC=C(C=C2)OC(C)C)C3=NC=NC4=C3C=NN4C5=CC(=CC=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22ClN7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

487.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-{1-[1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}-4-(propan-2-yloxy)benzamide

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